4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl

Übersicht

Beschreibung

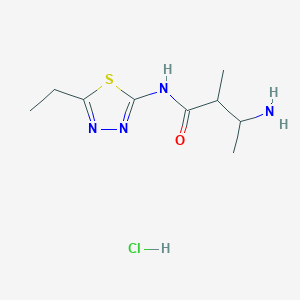

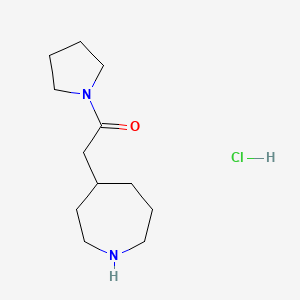

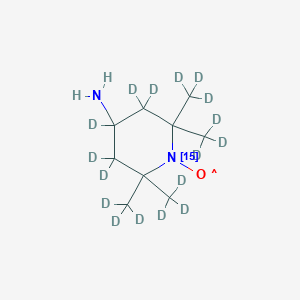

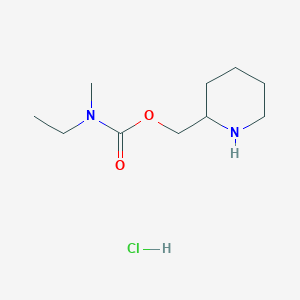

4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl, also known as 4-amino-TEMPO, is a member of the class of aminoxyls . It carries an amino group at position 4 and has a role as a radical scavenger, a spin label, a neuroprotective agent, and an antineoplastic agent . It is used as an additive for light and heat stability of polyamide 6 containing hindered piperidine amines and tertiary amines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an aminopiperidine and a primary amino compound . The empirical formula is C9H20N2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 188-189 °C, a melting point of 16-18 °C, and a density of 0.912 g/mL at 25 °C . The refractive index is 1.470 .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) has been demonstrated to be effectively incorporated into internal positions of peptide sequences using Fmoc chemistry and solid-phase synthesis. This makes TOAC an excellent probe for electron paramagnetic resonance and a fluorescence quencher, enhancing its utility in peptide synthesis (Martin et al., 2001).

Material Science and Biochemistry

TOAC is acknowledged as an outstanding tool in material science and biochemistry. Its applications extend to being an effective β-turn and 310/α-helix inducer in peptides. It's recognized for its rigidity as an electron spin resonance probe and as a fluorescence quencher (Toniolo et al., 1998).

Magnetic Resonance Studies

The compound is suitable for investigating polymer systems using spin labeling. Knowledge of proton splitting constants, hyperfine interactions tensor A_N, and the g tensor of this nitroxide is essential for analyzing EPR spectra of spin-labeled samples, which is crucial for determining spin-label rotational reorientation in studies (Labský et al., 1980).

Electrochemical Properties

N-Oxyl compounds, such as 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl, are widely used in the selective oxidation of organic molecules. These compounds have been extensively used as catalysts under electrochemical conditions in the absence of chemical oxidants, enabling them to mediate a wide range of electrosynthetic reactions (Nutting et al., 2018).

Synthesis of Spin-Labeled Compounds

4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl is used in the synthesis of spin-labeled compounds. These compounds exhibit antioxidant potential and are promising for biomedical studies, including magnetic resonance imaging (MRI) (Yushkova et al., 2013).

Safety and Hazards

4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl may be corrosive to metals and harmful if swallowed. It can cause severe skin burns and eye damage, and it is harmful to aquatic life with long-lasting effects . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It is known that the compound is an intermediate in the preparation of bobbitt’s salt, an oxidant used in organic synthesis .

Mode of Action

It is known to be involved in the synthesis of bobbitt’s salt, an oxidant used in organic synthesis .

Action Environment

It is known to be a colorless oily liquid and is classified as a diamine .

Biochemische Analyse

Biochemical Properties

4-Amino-2,2,6,6-tetramethylpiperidine-D17, 1-15N-1-oxyl plays a significant role in biochemical reactions, particularly as an oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the transfer of electrons, leading to the oxidation of substrates. This compound’s stability and reactivity make it an essential tool for studying these biochemical processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as reactive oxygen species (ROS), which play a crucial role in cell signaling and homeostasis. Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain oxidases by binding to their active sites, preventing the oxidation of substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and metabolism. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and function. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cell death. Studies have shown that the median lethal dose (LD50) in rats is approximately 906 mg/kg, indicating the compound’s potential toxicity at high concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases, which play a crucial role in oxidation-reduction reactions. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is essential for understanding its impact on biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s distribution within biological systems and its impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its impact on biochemical reactions .

Eigenschaften

InChI |

InChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D,11+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXUHDYTLNCYQQ-MBHQPRAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[O])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152148 | |

| Record name | 1-Piperidinyl-3,3,4,5,5-d5-1-15N-oxy, 4-amino-2,2,6,6-tetra(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97461-87-5 | |

| Record name | 1-Piperidinyl-3,3,4,5,5-d5-1-15N-oxy, 4-amino-2,2,6,6-tetra(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97461-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinyl-3,3,4,5,5-d5-1-15N-oxy, 4-amino-2,2,6,6-tetra(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)

![[4-(Methanesulfinylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1382352.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-4-carboxylic acid](/img/structure/B1382355.png)

![Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate](/img/structure/B1382359.png)